![molecular formula C16H21NO3 B1210236 (S)-(+)-rolipram CAS No. 85416-73-5](/img/structure/B1210236.png)
(S)-(+)-rolipram
Übersicht
Beschreibung
(S)-(+)-Rolipram is an anti-depressant drug that belongs to a class of drugs known as phosphodiesterase inhibitors. It has been shown to increase levels of cyclic adenosine monophosphate (cAMP) in the brain, which is thought to be involved in the regulation of mood and behavior. It is also thought to be involved in the regulation of other neurotransmitters, such as serotonin and dopamine, which are known to be involved in the regulation of mood. The drug has been studied extensively in both in vivo and in vitro experiments and has been found to have a number of beneficial effects, including the regulation of mood, the regulation of stress response, and the regulation of neuronal plasticity.
Wissenschaftliche Forschungsanwendungen
Selective Phosphodiesterase-4 Inhibition
“(S)-(+)-rolipram” is a selective inhibitor of the cyclic-AMP-selective phosphodiesterase (PDE4) enzyme. This inhibition plays a crucial role in modulating intracellular levels of cyclic AMP (cAMP), which is pivotal in various cellular processes. The compound’s ability to selectively target PDE4 makes it a valuable tool for studying cAMP signaling pathways and their role in diseases .
Anti-Inflammatory Applications
The compound has demonstrated significant anti-inflammatory effects, which are believed to be linked to its PDE4 inhibitory action. By increasing cAMP levels, “(S)-(+)-rolipram” can modulate the inflammatory response, making it a potential therapeutic agent for conditions like asthma and chronic obstructive pulmonary disease (COPD) .
Antidepressant Effects
“(S)-(+)-rolipram” has been studied for its antidepressive properties. The modulation of cAMP by PDE4 inhibition can influence neurotransmitter systems, which are often dysregulated in depression. This makes the compound a subject of interest for developing novel antidepressants .
Neuroprotective Potential
Research has indicated that “(S)-(+)-rolipram” may have neuroprotective effects. It could potentially be used to understand the mechanisms of neurodegeneration and explore treatments for conditions like Alzheimer’s disease and multiple sclerosis, where cAMP signaling is implicated .
Immunosuppressive Properties
The compound’s effect on cAMP levels also suggests that it could have applications in immunosuppression. This is particularly relevant for conditions where the immune system attacks the body’s own tissues, such as in autoimmune diseases .
Antiparkinsonian Research
“(S)-(+)-rolipram” has been putatively associated with antiparkinsonian effects. The role of PDE4 and cAMP in dopaminergic pathways offers a promising avenue for Parkinson’s disease research, where “(S)-(+)-rolipram” can be used to dissect these complex interactions .
Vascular Remodeling in Aneurysms
Recent studies have highlighted the potential of “(S)-(+)-rolipram” in preventing the formation of abdominal aortic aneurysms (AAA). By normalizing vascular matrix metalloproteinase (MMP) expression and activity, it preserves elastin integrity and improves vascular remodeling, pointing to PDE4B as a new therapeutic target for AAA .
Treatment of Severe Pneumonia and Cytokine Storms
“(S)-(+)-rolipram,” among other PDE4 inhibitors, has been actively investigated for the treatment of COVID-19-induced severe pneumonia and associated cytokine storms. Its role in modulating the immune response could make it a valuable agent in managing these critical conditions .
Wirkmechanismus
Target of Action
(S)-(+)-Rolipram is primarily known to target Phosphodiesterase 4 (PDE4) . PDE4 is an enzyme that plays a crucial role in the degradation of cyclic adenosine monophosphate (cyclic AMP), a messenger molecule involved in various cellular processes .
Mode of Action
(S)-(+)-Rolipram acts as a PDE4 inhibitor . By inhibiting PDE4, it prevents the breakdown of cyclic AMP, thereby maintaining higher levels of this molecule within the cell . This leads to a cascade of events that can influence various cellular functions, including inflammation and neuronal activity .
Biochemical Pathways
The primary biochemical pathway affected by (S)-(+)-Rolipram is the cyclic AMP pathway . By inhibiting PDE4 and thus preventing the degradation of cyclic AMP, (S)-(+)-Rolipram can enhance the effects of cyclic AMP-dependent processes. This includes the regulation of inflammation, neuronal signaling, and other processes influenced by cyclic AMP .
Result of Action
The inhibition of PDE4 by (S)-(+)-Rolipram leads to an increase in cyclic AMP levels, which can have various effects at the molecular and cellular levels . For instance, it has been shown to provide neuroprotection following spinal cord injury . It also appears to modulate immune responses, potentially influencing the expression of certain cytokines and the infiltration of immune cells .
Eigenschaften
IUPAC Name |
(4S)-4-(3-cyclopentyloxy-4-methoxyphenyl)pyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-19-14-7-6-11(12-9-16(18)17-10-12)8-15(14)20-13-4-2-3-5-13/h6-8,12-13H,2-5,9-10H2,1H3,(H,17,18)/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJORMJIFDVBMOB-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)NC2)OC3CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H]2CC(=O)NC2)OC3CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30234634 | |
Record name | (S)-Rolipram | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30234634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(+)-rolipram | |
CAS RN |
85416-73-5 | |
Record name | (+)-Rolipram | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85416-73-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-Rolipram | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085416735 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-Rolipram | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03606 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (S)-Rolipram | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30234634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ROLIPRAM, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6G4VMQ24K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.